molecular formula C20H23BrN4O4 B11614999 N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide

Cat. No.: B11614999
M. Wt: 463.3 g/mol
InChI Key: UGICUZRFPBHBJF-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-Bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide is a synthetic diamide derivative featuring a piperazine core substituted with a 4-bromophenyl carbonyl group, linked via an ethyl chain to an ethanediamide scaffold. The compound’s structure integrates a furan-2-ylmethyl moiety at one terminal amide and a piperazine-carbonyl-bromophenyl group at the other (Fig. 1). Such structural motifs are common in medicinal chemistry for targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to piperazine’s conformational flexibility and the aromatic groups’ role in hydrophobic interactions .

Properties

Molecular Formula

C20H23BrN4O4

Molecular Weight

463.3 g/mol

IUPAC Name

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C20H23BrN4O4/c21-16-5-3-15(4-6-16)20(28)25-11-9-24(10-12-25)8-7-22-18(26)19(27)23-14-17-2-1-13-29-17/h1-6,13H,7-12,14H2,(H,22,26)(H,23,27)

InChI Key

UGICUZRFPBHBJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves a multi-step processThe final step involves the coupling of the furan moiety to the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the bromobenzoyl group can yield benzyl derivatives .

Scientific Research Applications

N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the bromobenzoyl and furan groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the piperazine substituents, linker chains, and terminal amide groups. Below is a detailed comparison:

Structural Variations and Physicochemical Properties
Compound Name Piperazine Substituent Terminal Amide Groups Key Physicochemical Data Source
Target Compound 4-Bromophenyl carbonyl Furan-2-ylmethyl ethanediamide Molecular weight: ~540.4 g/mol†
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-(pyridin-2-ylmethyl)ethanediamide 4-Fluorophenyl Pyridin-2-ylmethyl ethanediamide Melting point: Not reported
N-(4-Chlorobenzyl)-N′-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide Phenyl 4-Chlorobenzyl, pyridin-3-yl ethyl Molecular weight: 564.1 g/mol
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide 4-Methylbenzoyl 4-Methoxyphenyl Melting point: 165–167°C
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide None (simple acetamide) Pyrazin-2-yl Melting point: 160–162°C

†Calculated based on molecular formula.

Key Observations :

  • Piperazine Substitution: The 4-bromophenyl carbonyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller substituents like 4-fluorophenyl or non-aromatic groups. This may influence receptor-binding kinetics and metabolic stability .
  • Linker Chains : Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas butyl or pentyl chains (e.g., ) may enhance lipophilicity.
Pharmacological and Binding Profiles

For example:

  • N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides () exhibit subnanomolar D3 affinity (Ki = 0.2–0.8 nM) with >100-fold selectivity over D2 receptors.
  • N-(2-{4-[(4-Fluorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(pyridin-2-ylmethyl)ethanediamide (analogous to ) may show reduced D3 binding due to the fluorine atom’s smaller size and electronegativity compared to bromine.
Crystallographic and Spectral Data
  • Intramolecular hydrogen bonds (C–H···O) stabilize the structure.
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () has a planar nitro group, facilitating π-π stacking.

The target compound’s furan ring may adopt similar conformational flexibility, but crystallographic data are unavailable.

Biological Activity

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide is a synthetic organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a bromophenyl group, which may contribute to its pharmacological properties.

Molecular Formula

The molecular formula of this compound is C20H23BrN4OC_{20}H_{23}BrN_4O.

Structural Features

The compound consists of:

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Furan Group : Often associated with diverse biological activities, including anti-inflammatory and antimicrobial effects.
  • Bromophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The piperazine moiety is particularly notable for its role in binding to neurotransmitter receptors, which may influence neurological pathways. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the furan moiety may contribute to the overall pharmacological profile.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antidepressant Activity : Compounds with piperazine structures have been studied for their potential antidepressant effects via serotonin receptor modulation.
  • Antitumor Effects : Some studies suggest that similar compounds may inhibit tumor growth by targeting specific cancer cell pathways.
  • Antimicrobial Properties : The furan component in related compounds has been linked to antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study Findings
Study 1: Antidepressant EffectsDemonstrated that piperazine derivatives could enhance serotonin levels in animal models, indicating potential antidepressant effects.
Study 2: Antitumor ActivityFound that certain bromophenyl-containing compounds inhibited cancer cell proliferation in vitro, suggesting a promising avenue for cancer therapy.
Study 3: Antimicrobial TestingShowed that furan derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name Key Feature Biological Activity
N-(4-chlorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamideChlorine substitutionModerate antidepressant activity
N-(4-fluorophenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamideFluorine substitutionEnhanced binding affinity to receptors
N-(4-methylphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamideMethyl substitutionReduced antimicrobial activity compared to brominated analogs

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